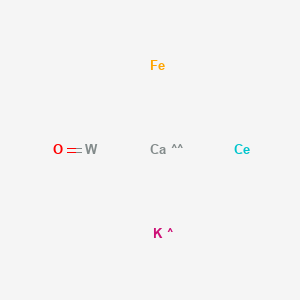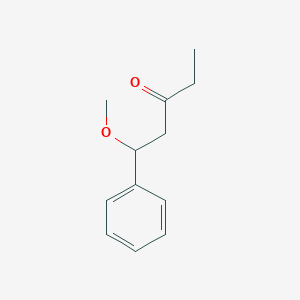![molecular formula C19H39ClN2O B12572924 1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 612490-61-6](/img/structure/B12572924.png)
1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium compound that belongs to the class of ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of 1-methylimidazole with a suitable alkylating agent. The reaction is usually carried out in an organic solvent under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 1-Methylimidazole and tetradecyl chloride.
Reaction Conditions: The reaction is performed in an organic solvent such as acetonitrile or toluene, under reflux conditions for several hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.
Oxidation and Reduction: The imidazolium ring can undergo redox reactions under appropriate conditions.
Complexation: It can form complexes with metal ions, which can be useful in catalysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, cyanides, and thiols.
Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides.
Reduction Products: Reduction can yield imidazolines or other reduced forms of the imidazolium ring.
科学研究应用
1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Investigated for its potential as an antimicrobial agent due to its ionic nature.
Medicine: Explored for drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, such as ionic liquid-based polymers and nanocomposites.
作用机制
The mechanism of action of 1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium cation can interact with negatively charged sites on biomolecules or catalysts, facilitating various chemical transformations. The chloride ion can act as a nucleophile or leaving group in substitution reactions, further enhancing its reactivity.
相似化合物的比较
Similar Compounds
- 1-Methyl-3-octylimidazolium chloride
- 1-Methyl-3-dodecylimidazolium chloride
- 1-Methyl-3-(3-(trimethoxysilyl)propyl)imidazolium chloride
Comparison
1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its long alkyl chain, which imparts distinct solubility and surface-active properties. Compared to shorter alkyl chain analogs, it exhibits higher hydrophobicity and better performance in applications requiring amphiphilic characteristics. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds.
属性
CAS 编号 |
612490-61-6 |
|---|---|
分子式 |
C19H39ClN2O |
分子量 |
347.0 g/mol |
IUPAC 名称 |
1-methyl-3-(tetradecoxymethyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C19H38N2O.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22-19-21-16-15-20(2)18-21;/h15-16H,3-14,17-19H2,1-2H3;1H |
InChI 键 |
MOENFZSIRVMGET-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCOCN1C[NH+](C=C1)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)-](/img/structure/B12572859.png)
![2-Phenyl[1,3]oxazolo[4,5-b]quinoline](/img/structure/B12572868.png)
![N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12572873.png)


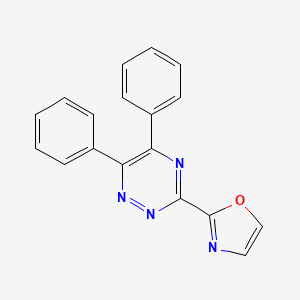
![1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene](/img/structure/B12572893.png)
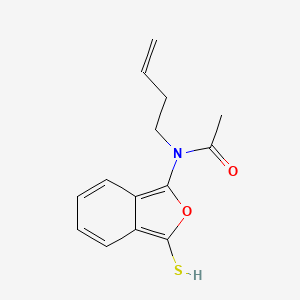
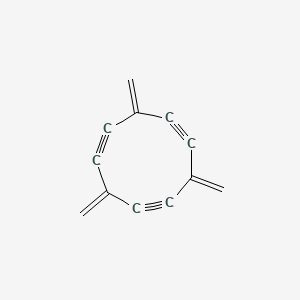
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide](/img/structure/B12572917.png)
